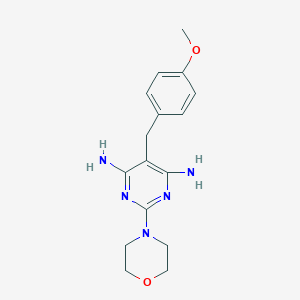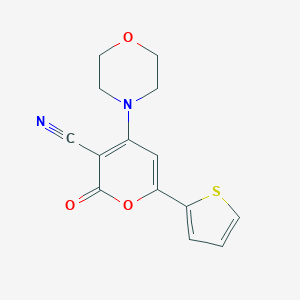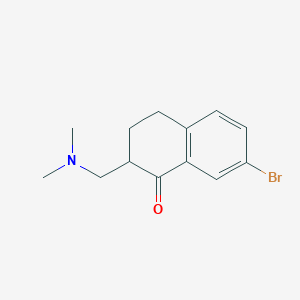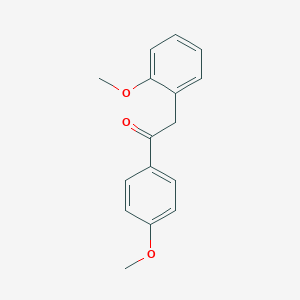![molecular formula C25H30N4O2 B246576 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide, also known as Compound 1, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 exerts its pharmacological effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory prostaglandins. It also inhibits the activity of vascular endothelial growth factor (VEGF), which plays a crucial role in tumor angiogenesis. Additionally, it has been found to modulate the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and emotion.
Biochemical and Physiological Effects:
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in various cell types. It has also been shown to inhibit the proliferation and migration of tumor cells, as well as the formation of new blood vessels in tumors. Furthermore, it has been found to enhance the survival of neurons and promote the regeneration of axons in the central nervous system.
実験室実験の利点と制限
One of the advantages of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is its potent pharmacological activity, which makes it a promising candidate for the development of novel therapeutic agents. However, the low yield of the synthesis method and the limited availability of the compound may pose a challenge for further research. Additionally, the mechanism of action of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is not fully understood, and further studies are required to elucidate its molecular targets and signaling pathways.
将来の方向性
For the research on 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 include the development of more efficient synthesis methods to increase the yield and availability of the compound. Further studies are also needed to investigate the molecular targets and signaling pathways of 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1, as well as its potential therapeutic applications in various diseases. Additionally, the development of derivative compounds with improved pharmacological properties may provide new opportunities for drug discovery and development.
In conclusion, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 is a novel small molecule that exhibits potent anti-inflammatory, anti-tumor, and neuroprotective effects. Its mechanism of action involves the inhibition of COX-2 and VEGF, as well as the modulation of serotonin activity. While further research is needed to fully understand its pharmacological properties, 2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 represents a promising candidate for the development of novel therapeutic agents.
合成法
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 can be synthesized through a multi-step process involving the condensation of 1-benzyl-5-oxopyrrolidine-3-carboxylic acid with 2-(1H-benzimidazol-1-yl)ethan-1-amine, followed by the introduction of a butyl and methyl group to the acetamide moiety. The yield of the synthesis method is approximately 30%.
科学的研究の応用
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide 1 has been studied extensively for its potential therapeutic applications in various fields of scientific research. It has been found to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic activities. Furthermore, it has been shown to possess neuroprotective and anti-depressant effects.
特性
分子式 |
C25H30N4O2 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC名 |
2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-butyl-N-methylacetamide |
InChI |
InChI=1S/C25H30N4O2/c1-3-4-14-27(2)24(31)18-29-22-13-9-8-12-21(22)26-25(29)20-15-23(30)28(17-20)16-19-10-6-5-7-11-19/h5-13,20H,3-4,14-18H2,1-2H3 |
InChIキー |
PFYIOSIXMGKGPO-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
正規SMILES |
CCCCN(C)C(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Ethyl 2-amino-7-hydroxy-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246501.png)
![5-[4-(Dimethylamino)benzyl]-2,4,6-pyrimidinetriamine](/img/structure/B246503.png)

![Ethyl 6-chloro-7-hydroxy-5-methyl-2-(methylsulfanyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B246505.png)


![4-Amino-2-[4-(2-methoxyphenyl)-1-piperazinyl]-5-pyrimidinecarbonitrile](/img/structure/B246521.png)
![8-chloro-4-[(dimethylamino)methyl]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B246527.png)


![3,5-dimethyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B246530.png)
![N,N-diethyl-2-{2-[1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246582.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)